molecular formula C13H9BrFNO B2701432 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol CAS No. 674284-65-2

2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol

Cat. No.: B2701432
CAS No.: 674284-65-2
M. Wt: 294.123
InChI Key: OIOZQBSUUCSSMM-LZYBPNLTSA-N
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Description

2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol is a compound of significant interest in the field of organic chemistry. It is known for its applications in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties . The compound is characterized by the presence of a Schiff base, which is a functional group that contains a nitrogen atom connected to an aryl or alkyl group through a double bond.

Preparation Methods

Chemical Reactions Analysis

2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol is unique due to its specific combination of bromine and fluorine substituents, which impart distinct electronic properties. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(2-bromo-4-fluorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-11-7-10(15)5-6-12(11)16-8-9-3-1-2-4-13(9)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOZQBSUUCSSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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